molecular formula C10H17N3 B13327925 1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine

1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine

Cat. No.: B13327925
M. Wt: 179.26 g/mol
InChI Key: BDBRRLCRBHVUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine ( 1700135-46-1) is a high-purity chemical compound offered exclusively for research applications . With a molecular formula of C10H17N3 and a molecular weight of 179.26 g/mol, this substituted imidazole derivative is characterized by a distinct 1-methylcyclopentylmethyl group at the 1-position of the imidazole ring . This specific structural motif is of significant interest in medicinal chemistry and drug discovery research, particularly in the synthesis and development of novel small molecule libraries. Compounds within this class are frequently investigated for their potential biological activities and as key intermediates in organic synthesis. Researchers utilize this amine-functionalized imidazole to explore structure-activity relationships (SAR) and to develop new pharmacologically active agents. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . It is recommended to store the material at controlled room temperature of 2-8°C to ensure prolonged stability .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-[(1-methylcyclopentyl)methyl]imidazol-2-amine

InChI

InChI=1S/C10H17N3/c1-10(4-2-3-5-10)8-13-7-6-12-9(13)11/h6-7H,2-5,8H2,1H3,(H2,11,12)

InChI Key

BDBRRLCRBHVUBU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)CN2C=CN=C2N

Origin of Product

United States

Preparation Methods

Synthesis of the Imidazole Core

1.1. Direct Condensation Routes

The imidazole core can be synthesized via classical methods such as the Debus–Radziszewski reaction, which involves the condensation of aldehydes, amines, and glyoxal derivatives under acidic or basic conditions. For instance, the condensation of formamide derivatives with suitable aldehydes yields 2-substituted imidazoles. This method is advantageous due to its simplicity and high yields under controlled conditions.

1.2. Multi-step Synthesis via N-alkylation

Alternatively, a more controlled route involves the formation of the imidazole ring through cyclization of N-substituted aminoimidazoles. This pathway allows for the introduction of specific substituents at the 2-position, such as methyl groups, through alkylation reactions prior to ring closure.

Introduction of the (1-Methylcyclopentyl)methyl Group

2.1. Alkylation of the Imidazole Nucleophile

The key step involves attaching the (1-methylcyclopentyl)methyl group to the imidazole nucleus. This is typically achieved via nucleophilic substitution reactions, where a suitable precursor such as (1-methylcyclopentyl)methyl halide or sulfonate ester reacts with the imidazole nitrogen.

2.2. Synthesis of the (1-Methylcyclopentyl)methyl Halide

The halide precursor can be synthesized through the following route:

  • Step 1: Methylation of cyclopentane to form (1-methylcyclopentyl)magnesium bromide or lithium reagent via Grignard or organolithium chemistry.
  • Step 2: Quenching with methyl halides (e.g., methyl bromide) to generate the corresponding halide (1-methylcyclopentyl)methyl halide .

Alternatively, direct halogenation of the methyl group attached to the cyclopentane ring can be performed using N-bromosuccinimide under radical conditions.

2.3. Nucleophilic Substitution

The halide reacts with the imidazole nitrogen in a suitable solvent such as acetonitrile or dimethylformamide, often in the presence of a base like potassium carbonate, to afford the N-alkylated product.

Amination of the Imidazole Derivative

3.1. Direct Amination

The imidazole ring can be selectively aminated at the 2-position through nucleophilic substitution or via metal-catalyzed coupling reactions. For example, palladium or copper catalysis can facilitate the formation of the amino group at the 2-position, especially when starting from halogenated or activated intermediates.

3.2. Catalytic Amination Using Transition Metals

Recent advances demonstrate the use of transition-metal catalysis, such as palladium or rhodium complexes, to introduce amino groups via cross-coupling reactions with amines or ammonia sources. These methods provide high regioselectivity and yields.

Summary of Preparation Pathways with Data Tables

Step Method Reagents Conditions Yield Reference
1 Synthesis of imidazole core Condensation of aldehyde, amine, glyoxal Acidic/basic, reflux 70-85% ,
2 Preparation of (1-methylcyclopentyl)methyl halide Cyclopentane methylation + halogenation Radical, NBS, UV 60-75%
3 N-alkylation of imidazole Imidazole + halide DMF, K2CO3, reflux 65-80% ,
4 Metal-catalyzed amination Pd/C, amines Hydrogenation, high temperature 70-85%

Recent Research Discoveries and Innovations

Recent research emphasizes the development of greener, more efficient routes for such compounds. For example, the utilization of microwave-assisted synthesis accelerates reaction times and improves yields, as demonstrated in the synthesis of similar heterocyclic compounds. Transition-metal catalysis, especially with Rhodium and Palladium, has been extensively explored for regioselective amination and alkylation, providing high selectivity and functional group tolerance.

Furthermore, the use of organolithium reagents for the direct lithiation of heterocycles has shown promise in introducing complex alkyl groups with high regioselectivity, as evidenced in the synthesis of related imidazole derivatives.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.

Scientific Research Applications

1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The 2-aminoimidazole scaffold is highly versatile, with biological activity heavily dependent on substituents. Below is a comparison of key analogs:

Compound Name Substituents at Imidazole Positions Key Properties/Activities Source
1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine 1: (1-Methylcyclopentyl)methyl; 2: NH₂ Hypothesized moderate lipophilicity N/A
1-Methyl-4-phenyl-1H-imidazol-2-amine 1: Methyl; 4: Phenyl; 2: NH₂ Pharmaceutical intermediate (27.4% yield)
4-(4-Hexylphenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine 4: Hexylphenyl; 5: CF₃; 2: NH₂ Anti-mycobacterial biofilm activity
5-(4-Amino-1-(2-amino-1H-imidazol-4-yl)butyl)-1H-imidazol-2-amine 5: Aminoalkyl chain; 2: NH₂ Low synthetic yield (5%), antiviral focus
Imidacloprid-guanidine-olefin 1: (6-Chloro-3-pyridinyl)methyl; 2: NH₂ Pesticide metabolite, soil sorption studies
N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine 1: Substituted benzyl; 4,5: Aromatic groups ALK5 receptor inhibition (anticancer)

Key Observations:

  • Lipophilicity: The 1-methylcyclopentylmethyl group in the target compound likely increases logP compared to polar substituents (e.g., morpholinoethoxy in ) but remains less lipophilic than aromatic groups like hexylphenyl ().
  • Steric Effects : Branched alkyl chains (e.g., cyclopentylmethyl) may enhance target selectivity by restricting rotational freedom, unlike linear chains or planar aromatic substituents .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Weight logP (Predicted) Water Solubility (mg/mL)
1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine ~209.3 ~2.5 ~0.1
1-Methyl-4-phenyl-1H-imidazol-2-amine 173.2 1.8 0.3
4-(4-Hexylphenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine 364.4 4.2 <0.01

Biological Activity

1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine is a compound with significant potential in medicinal chemistry due to its unique structural features, which allow it to interact with various biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine is characterized by an imidazole ring, which is known for its biological activity. The presence of the methylcyclopentyl group enhances its lipophilicity, potentially improving its bioavailability.

The mechanisms through which 1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus modulating their activity. For instance, studies on related imidazole derivatives have shown significant inhibition of monoamine oxidase (MAO) enzymes, which are crucial in neurotransmitter metabolism .
  • Receptor Interaction : Its structure allows for interaction with various receptors, potentially leading to therapeutic effects in conditions such as hypertension and neurological disorders.

Antimicrobial Activity

Research indicates that imidazole derivatives possess antimicrobial properties. For example, compounds similar to 1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine have shown effectiveness against a range of bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anticancer Properties

Imidazole derivatives are also being explored for their anticancer potential. Studies have demonstrated that certain imidazole compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .

Neuroprotective Effects

Given the role of MAO in neurodegenerative diseases, compounds that inhibit this enzyme can provide neuroprotective effects. Research has shown that imidazole derivatives can exhibit selective inhibition of MAO-A and MAO-B, which are linked to mood regulation and neuroprotection .

Study on MAO Inhibition

A study focusing on imidazole derivatives evaluated their inhibitory effects on human MAO enzymes. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent inhibitory activity. This suggests that 1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine may similarly affect MAO activity .

Antimicrobial Efficacy

In another study assessing the antimicrobial properties of related compounds, it was found that imidazole derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the imidazole ring could enhance antimicrobial efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityIC50 Values (μM)
1-MethylimidazoleImidazole derivativeMAO inhibition12.44
1-[2-(Pyridin-3-YL)ethyl]-1H-triazoleTriazole derivativeAntimicrobial and anticancer0.342
1-[Methylcyclopentyl]imidazoleImidazole derivativeNeuroprotective and antimicrobialTBD

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step reactions starting from aromatic precursors. A common approach involves:

  • Step 1 : Alkylation of 1-methylcyclopentane with a halogenated methyl group to introduce the cyclopentylmethyl moiety.
  • Step 2 : Coupling with imidazole-2-amine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
  • Key Considerations : Solvent choice (polar aprotic solvents like DMF enhance reactivity), catalyst selection (e.g., Pd/C for cross-coupling), and temperature control to minimize side products. Yield optimization typically requires iterative purification via column chromatography (silica gel, eluent: EtOAc/hexane) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions on the imidazole and cyclopentyl groups. Pay attention to splitting patterns for methylene protons adjacent to the imidazole ring .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺: ~208.18 g/mol) and fragmentation patterns .
  • Melting Point and Solubility : Determine via differential scanning calorimetry (DSC) and shake-flask method in buffers (pH 1–12) to assess stability under physiological conditions .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans). Test concentrations ranging from 0.5–128 µg/mL .
  • Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via vapor diffusion (e.g., methanol/water). Refine structures using SHELXL (space group determination, R-factor < 0.05) to confirm stereochemistry and hydrogen-bonding networks .
  • Contradiction Analysis : If NMR data suggests multiple conformers, compare XRD-derived bond angles/torsion angles with computational models (DFT at B3LYP/6-31G* level) .

Q. What strategies optimize the compound’s environmental stability and reduce metabolite toxicity?

  • Methodological Answer :

  • Sorption Studies : Use batch equilibration methods with soils of varying organic carbon content (e.g., 1–5%) to measure Kd (sorption coefficient). Adjust pH (4–8) to assess ionization effects on mobility .
  • Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Identify major metabolites (e.g., hydroxylation at the cyclopentyl group) and test their bioactivity .

Q. How can researchers address low bioavailability in preclinical models?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl to the amine) to enhance membrane permeability. Validate hydrolysis kinetics in simulated gastric fluid .
  • Nanocarrier Systems : Encapsulate in PLGA nanoparticles (size: 100–200 nm) and assess release profiles in PBS (pH 7.4) using dialysis membranes .

Data Analysis and Contradiction Resolution

Q. How should conflicting spectral data (e.g., NMR vs. IR) be reconciled during structural validation?

  • Methodological Answer :

  • Cross-Technique Correlation : Compare IR carbonyl stretches (1650–1700 cm⁻¹) with NMR amine proton shifts (δ 6.5–7.5 ppm). Discrepancies may arise from tautomerism; use variable-temperature NMR to detect equilibrium shifts .
  • Supplementary Techniques : Employ 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .

Q. What statistical approaches are recommended for interpreting dose-response variability in biological assays?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀. Report 95% confidence intervals and use ANOVA for cross-group comparisons .
  • Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude technical replicates with aberrant values .

Tables for Key Data

Table 1 : Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temp.60–80°CHigher temps reduce reaction time but increase side products
Solvent PolarityDMF > THFPolar solvents enhance imidazole reactivity
Catalyst Loading5 mol% Pd/CExcess catalyst promotes decomposition

Table 2 : Physicochemical Properties

PropertyMethodObserved Value
LogPHPLC (C18 column)2.1 ± 0.3
Aqueous SolubilityShake-flask (pH 7)1.2 mg/mL
Thermal StabilityDSCDecomposition at 220°C

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